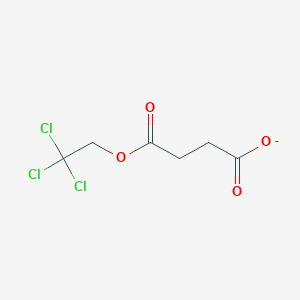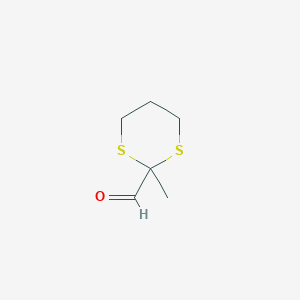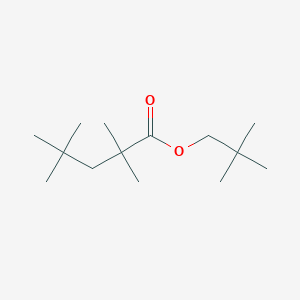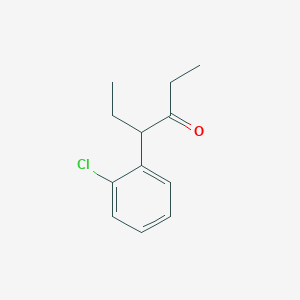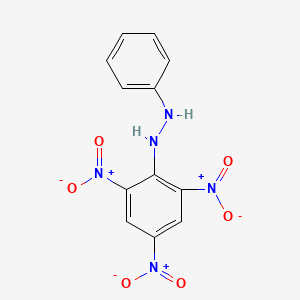
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine is a compound known for its unique chemical structure and properties. It is often referred to as a hydrazyl free radical due to its unpaired electron, which contributes to its high reactivity and stability under certain conditions . This compound has been extensively studied for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of triphenylhydrazine with an oxidizing agent. One common method is the oxidation of triphenylhydrazine using solid sodium nitrite in the presence of a crown-ether, with dichloromethane as the solvent . Another approach involves a biphasic system of dichloromethane and water with nitrous acid . These methods can yield the compound with high purity and efficiency.
Análisis De Reacciones Químicas
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include sodium nitrite, nitrous acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine involves its ability to act as a free radical. The unpaired electron in its structure allows it to participate in various redox reactions, making it a valuable tool in studying radical chemistry . The molecular targets and pathways involved include interactions with other radicals and molecules, leading to the formation of stable products.
Comparación Con Compuestos Similares
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine can be compared with other similar compounds, such as:
2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl: Known for its stability and use in antioxidant assays.
1,1-Diphenyl-2-picrylhydrazine: Another compound with similar properties and applications.
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl: Used in radical scavenging studies. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
6295-89-2 |
|---|---|
Fórmula molecular |
C12H9N5O6 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9N5O6/c18-15(19)9-6-10(16(20)21)12(11(7-9)17(22)23)14-13-8-4-2-1-3-5-8/h1-7,13-14H |
Clave InChI |
MEYXPYMSUMTGNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


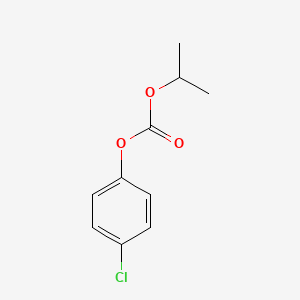


![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
